Vitamin K2

Osteoporosis Bone Metabolism Osteocalcin Carboxylation

Procure MK-4 (CAS 863-61-6), the tissue-specific menaquinone homolog approved for 45mg/day osteoporosis therapy. Its 1-2hr half-life and extrahepatic accumulation (brain, testis) necessitate formulation distinct from long-chain MK-7. Essential for research on γ-carboxylation, bone metabolism, or male reproductive studies. Insist on USP/EP-grade material to ensure compliance and bioactivity.

Molecular Formula C31H40O2
Molecular Weight 444.6 g/mol
CAS No. 863-61-6
Cat. No. B1676201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin K2
CAS863-61-6
SynonymsMenatetrenone;  E-3100;  Ea-0167;  MK-4;  Vitamin K-2(20);  Vitamin MK-4;  E 3100;  Ea 0167;  MK 4;  Vitamin K 2(20);  Vitamin MK 4;  E3100;  Ea0167;  MK4;  Vitamin K2(20);  Vitamin MK4
Molecular FormulaC31H40O2
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+
InChIKeyDKHGMERMDICWDU-GHDNBGIDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly less soluble than vitamin K1 in the same organic solvents
INSOL IN WATER;  SOL IN FAT SOLVENTS
SOL IN OILS
SOL IN FATS
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin K2 (Menaquinone-4, CAS 863-61-6): Procurement-Relevant Baseline Differentiation from Other Vitamin K Homologs


Vitamin K2 as menaquinone-4 (MK-4), CAS 863-61-6, is a short-chain menaquinone with a geranylgeranyl side chain of four isoprenoid units [1]. Unlike long-chain menaquinones such as MK-7 that are primarily of bacterial origin, MK-4 is unique in that it can be endogenously synthesized in animal tissues from dietary phylloquinone (Vitamin K1) and other menaquinones [2]. MK-4 serves as an essential cofactor for γ-glutamyl carboxylase, enabling the post-translational γ-carboxylation of vitamin K-dependent proteins including osteocalcin and matrix Gla protein . In several countries, MK-4 is approved as a therapeutic pharmaceutical agent for osteoporosis treatment at supraphysiological doses (45 mg/day) [3]. The compound demonstrates distinct pharmacokinetic and tissue-distribution properties relative to other vitamin K homologs, which carries direct implications for procurement and formulation strategies in both research and industrial applications.

Why Vitamin K2 (MK-4) Cannot Be Substituted with Other Vitamin K Homologs in Critical Applications


Generic substitution among vitamin K homologs is scientifically unsound due to profound differences in pharmacokinetic behavior, tissue-specific accumulation, and dose-response relationships [1]. MK-4 exhibits a distinctly short serum half-life (approximately 1–2 hours) and rapid hepatic clearance compared to MK-7, which persists in circulation for up to 72 hours [2]. Critically, MK-4 is the predominant vitamin K form found in extrahepatic tissues including brain, testis, pancreas, and kidney, irrespective of the dietary K source [3]. While MK-7 demonstrates superior bioavailability and systemic persistence at nutritional doses, MK-4 remains the form directly utilized in peripheral tissues and is the only vitamin K homolog approved as an ethical pharmaceutical for osteoporosis in Japan and other Asian countries at a 45 mg/day therapeutic dosage [4]. Consequently, selecting MK-7 as a drop-in replacement for MK-4—or vice versa—without accounting for these quantifiable disparities in tissue targeting, dosing regimen, and regulatory status introduces substantial risk of suboptimal outcomes in both research models and industrial formulations.

Vitamin K2 (MK-4) Procurement Evidence: Quantifiable Differentiation Against MK-7 and Vitamin K1


Superior Therapeutic Dose-Response for Osteocalcin Carboxylation in Osteoporotic Women: MK-4 vs. MK-7

MK-4 demonstrates a clear, dose-dependent reduction in undercarboxylated osteocalcin (ucOC) in osteoporotic women, achieving maximal efficacy at a 5 mg/day dose. In contrast, MK-7 exhibits a six-fold lower effective dose for ucOC reduction, yet MK-4 is the established therapeutic agent with a defined clinical dose-response curve in fracture patients [1][2].

Osteoporosis Bone Metabolism Osteocalcin Carboxylation

Tissue-Specific Accumulation: MK-4 Preferentially Concentrates in Brain, Testis, and Kidney Relative to MK-7

In a 16-week rat feeding study comparing dietary vitamin K forms, MK-4 concentration in the kidney, testis, tibia, and brain was lower in the MK-4-fed group than in the PK (phylloquinone), MK-7, and MD (menadione) groups. This indicates that dietary MK-4 is less efficiently distributed to these extrahepatic tissues compared to PK and MK-7. Conversely, MK-4 was present in all tissues across all diet groups, confirming that endogenous conversion from other K forms is the primary source of MK-4 in these organs [1].

Tissue Distribution Pharmacokinetics Extrahepatic Uptake

Pharmacokinetic Non-Detectability: MK-4 Fails to Elevate Serum Levels at Nutritional Doses Unlike MK-7

In a direct head-to-head human pharmacokinetic study, a single 420 μg oral dose of MK-4 resulted in no detectable serum MK-4 at any time point up to 72 hours, whereas MK-7 (420 μg) reached maximal serum concentration at 6 hours and remained detectable for 48 hours. Furthermore, daily supplementation with 60 μg MK-4 for 7 days failed to increase serum MK-4 levels, while 60 μg/day MK-7 significantly elevated serum MK-7 concentrations [1].

Bioavailability Pharmacokinetics Serum Detection

Testicular Function: MK-4 Concentration Positively Correlates with Testosterone Synthesis Enzyme Expression

In a rat study examining vitamin K deficiency, the mRNA levels of Cyp11a (P450scc)—the rate-limiting enzyme for testosterone synthesis—positively correlated with the concentration of MK-4 in the testis. Vitamin K-deficient rats showed decreased testosterone concentrations in both plasma and testis compared to control and vitamin K-supplemented groups [1]. This tissue-specific functional association is not established for MK-7 in the testis.

Testosterone Steroidogenesis Reproductive Biology

Endogenous Conversion: MK-4 Is the Terminal Tissue Form Regardless of Dietary Vitamin K Source

Following oral administration of phylloquinone (Vitamin K1) to rats, MK-4 concentrations peaked in liver, plasma, kidney, and spleen at 12 hours, and in brain and testis at 24 hours, suggesting that ingested phylloquinone is converted into MK-4 within the tissues themselves rather than via hepatic metabolism [1]. This establishes MK-4 as the functional end-product of vitamin K metabolism in extrahepatic tissues, regardless of the dietary K form administered.

Endogenous Synthesis Tissue Conversion Metabolism

Patent-Disclosed High-Purity Synthesis: MK-4 Production Achieves >99.9% Purity with Improved Yield

A recent patent (2024) discloses a preparation method for high-purity Vitamin K2 MK-4 achieving purity of ≥99.9% and yield ≥80%, suitable for large-scale industrial production with reduced raw material loss and lower cost [1]. A separate patent (2024) describes a novel bio-enzymatic preparation process that significantly shortens the synthetic route, uses low-cost starting materials, and avoids contamination with MK-6, offering advantages over traditional chemical synthesis and microbial fermentation [2].

Chemical Synthesis Patent Purity

Vitamin K2 (MK-4) Application Scenarios: Where Evidence Supports Prioritization Over Analogs


Pharmaceutical-Grade Osteoporosis Therapy Requiring Validated High-Dose Regimen

MK-4 is the only vitamin K homolog approved as a therapeutic pharmaceutical agent for osteoporosis in several countries, with a defined dose-response curve established in postmenopausal women with fractures [1]. The maximal effective dose of 5 mg/day reduces undercarboxylated osteocalcin to levels typical of healthy premenopausal women, and the 45 mg/day pharmaceutical dosage is supported by long-term clinical use [2]. Procurement of MK-4 is indicated when developing or manufacturing osteoporosis therapeutics that require regulatory-compliant, high-dose formulations with established safety and efficacy data.

Male Reproductive Endocrinology Research Targeting Testicular Steroidogenesis

MK-4 concentration in the testis positively correlates with expression of Cyp11a, the rate-limiting enzyme for testosterone synthesis, and vitamin K deficiency specifically reduces testicular and plasma testosterone [3]. MK-4 is the predominant vitamin K form found in testicular tissue. Research programs investigating the mechanistic role of vitamin K in male reproductive health should prioritize MK-4 procurement over MK-7 or K1, as the functional association is specific to the MK-4 form that accumulates locally.

Studies of Extrahepatic Vitamin K Metabolism and Tissue-Specific Conversion

MK-4 is the terminal tissue form of vitamin K in brain, testis, pancreas, and kidney, derived from endogenous conversion of dietary K1 and other menaquinones [4]. Direct supplementation with MK-4 is not the primary source of MK-4 in these tissues; instead, MK-4 is locally synthesized. Procurement of MK-4 is essential as the analytical standard and endpoint marker for studies quantifying tissue-specific vitamin K metabolism and conversion efficiency from dietary precursors.

Industrial Formulation Requiring High-Purity MK-4 with Scalable Synthesis

Recent patents disclose methods for producing MK-4 at ≥99.9% purity with yields ≥80%, enabling cost-effective, large-scale manufacturing [5]. Bio-enzymatic routes avoid MK-6 contamination and reduce production costs. For industrial applications demanding consistent, high-purity MK-4—such as pharmaceutical ingredient manufacturing or high-specification nutritional product development—procurement from suppliers utilizing these patented processes ensures material quality and supply chain reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vitamin K2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.